molecular formula C8H9N3O4 B13510665 N-(3-Nitro-4-pyridinyl)-I(2)-alanine CAS No. 710349-42-1

N-(3-Nitro-4-pyridinyl)-I(2)-alanine

Katalognummer: B13510665
CAS-Nummer: 710349-42-1
Molekulargewicht: 211.17 g/mol
InChI-Schlüssel: YANPNLIBNXPPJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-nitropyridin-4-yl)amino]propanoic acid is an organic compound with the molecular formula C8H9N3O4 and a molecular weight of 211.17 g/mol . This compound is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to a propanoic acid moiety through an amino linkage. It is a derivative of pyridine and is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

The synthesis of 3-[(3-nitropyridin-4-yl)amino]propanoic acid typically involves the nitration of a pyridine derivative followed by a series of chemical reactions to introduce the amino and propanoic acid groups. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

3-[(3-nitropyridin-4-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to other functional groups, such as hydroxylamine or amine.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(3-nitropyridin-4-yl)amino]propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

    Medicine: Due to its potential biological activities, 3-[(3-nitropyridin-4-yl)amino]propanoic acid is explored as a lead compound for the development of new drugs. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-[(3-nitropyridin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

3-[(3-nitropyridin-4-yl)amino]propanoic acid can be compared with other similar compounds, such as:

    3-pyridinepropionic acid: This compound lacks the nitro group and has different chemical properties and reactivity.

    2-pyridinepropionic acid: Similar to 3-pyridinepropionic acid but with the carboxyl group attached to the second position of the pyridine ring. It has distinct chemical properties and applications.

    4-pyridinepropionic acid: Another isomer with the carboxyl group attached to the fourth position of the pyridine ring.

The uniqueness of 3-[(3-nitropyridin-4-yl)amino]propanoic acid lies in the presence of both the nitro and amino groups, which confer distinct chemical reactivity and biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

710349-42-1

Molekularformel

C8H9N3O4

Molekulargewicht

211.17 g/mol

IUPAC-Name

3-[(3-nitropyridin-4-yl)amino]propanoic acid

InChI

InChI=1S/C8H9N3O4/c12-8(13)2-4-10-6-1-3-9-5-7(6)11(14)15/h1,3,5H,2,4H2,(H,9,10)(H,12,13)

InChI-Schlüssel

YANPNLIBNXPPJR-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC(=C1NCCC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.